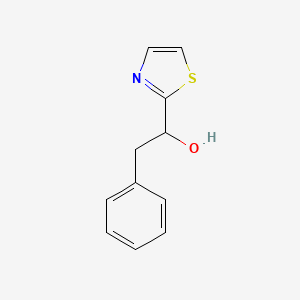![molecular formula C13H13BrN2S B12095143 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a pyridine derivative with a thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone .
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes such as kinases or receptors involved in cell signaling pathways . The compound can inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine: Similar structure but lacks the benzyl group.
5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine: Similar structure with a methyl group instead of a benzyl group.
Uniqueness
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine is unique due to the presence of the benzyl group, which can enhance its biological activity and specificity towards certain molecular targets . This makes it a valuable compound for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C13H13BrN2S |
|---|---|
Molekulargewicht |
309.23 g/mol |
IUPAC-Name |
5-benzyl-2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C13H13BrN2S/c14-13-15-11-6-7-16(9-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
JNHLZJOLJNUECR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1N=C(S2)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-1-[2-[[3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12095068.png)

![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)








![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)

